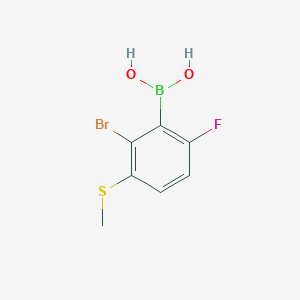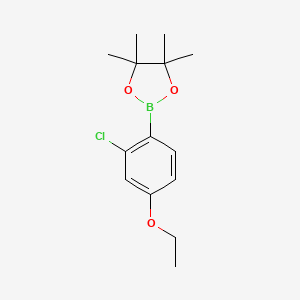
4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester
説明
4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C14H19BF2O3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and an ethoxy group. The boronic acid moiety is esterified with pinacol, a diol, forming a stable boronic ester. This compound is used in various organic synthesis applications due to its unique reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The starting material, 4,5-difluoro-2-ethoxyphenyl halide, undergoes a borylation reaction with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Esterification: The resulting boronic acid intermediate is then esterified with pinacol to form the desired boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions: 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.
Protodeboronation: The major product is the corresponding hydrocarbon.
科学的研究の応用
4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds, including potential drug candidates.
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions
作用機序
The mechanism of action of 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the ethoxy group can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
類似化合物との比較
- 2,4-Difluorophenylboronic acid pinacol ester
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Comparison: 4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and an ethoxy group on the phenyl ring. This combination imparts distinct electronic properties, making it more reactive in certain coupling reactions compared to similar compounds. The presence of the ethoxy group can also enhance solubility and stability, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOLJFMDKMWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146702 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-79-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)









